molecular formula C10H13NO B13211056 5-(Cyclohex-2-en-1-yl)-3-methyl-1,2-oxazole

5-(Cyclohex-2-en-1-yl)-3-methyl-1,2-oxazole

Cat. No.: B13211056
M. Wt: 163.22 g/mol
InChI Key: MFRBWPZQLAHEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclohex-2-en-1-yl)-3-methyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-2-en-1-yl)-3-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohex-2-en-1-yl ketone with hydroxylamine to form the corresponding oxime, followed by cyclization with an acid catalyst to yield the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohex-2-en-1-yl)-3-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce various alcohols and amines.

Scientific Research Applications

5-(Cyclohex-2-en-1-yl)-3-methyl-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Cyclohex-2-en-1-yl)-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclohex-2-en-1-yl)-3-methyl-1,2-oxazole is unique due to its specific structure, which combines the properties of both cyclohexene and oxazole rings. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-cyclohex-2-en-1-yl-3-methyl-1,2-oxazole

InChI

InChI=1S/C10H13NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h3,5,7,9H,2,4,6H2,1H3

InChI Key

MFRBWPZQLAHEJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2CCCC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.